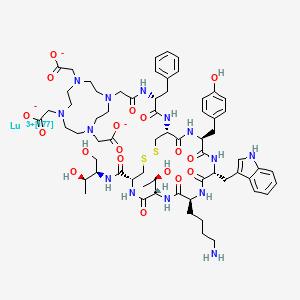
Z-Glu(osu)-obzl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Glu(osu)-obzl, also known as N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester, is a derivative of glutamic acid. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. It is particularly useful in the protection and activation of amino acids during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Glu(osu)-obzl typically involves the reaction of N-Cbz-γ-t-butyl-L-glutamic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Z-Glu(osu)-obzl undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form N-Cbz-γ-t-butyl-L-glutamic acid and N-hydroxysuccinimide.
Deprotection: The compound can be deprotected under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, dimethylformamide
Catalysts: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide
Conditions: Low temperatures (0-5°C) for substitution reactions, room temperature for hydrolysis and deprotection.
Major Products Formed
Amide Bonds: Formed during peptide synthesis
N-Cbz-γ-t-butyl-L-glutamic acid: Formed during hydrolysis
Free Amino Acid: Formed during deprotection.
Aplicaciones Científicas De Investigación
Z-Glu(osu)-obzl is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and organic synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of Z-Glu(osu)-obzl involves the activation of the carboxyl group of glutamic acid, making it more reactive towards nucleophiles. This activation facilitates the formation of stable amide bonds, which are essential in peptide synthesis. The molecular targets include the amino groups of amino acids and peptides, which react with the activated carboxyl group to form amide bonds .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester
- N-Cbz-γ-t-butyl-L-glutamic acid pentafluorophenyl ester
- N-Cbz-γ-t-butyl-L-glutamic acid 4-nitrophenyl ester
Uniqueness
Z-Glu(osu)-obzl is unique due to its high reactivity and stability, which makes it an ideal reagent for peptide synthesis. Compared to other similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in both research and industrial applications .
Propiedades
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBJHNMTZCVEA-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









